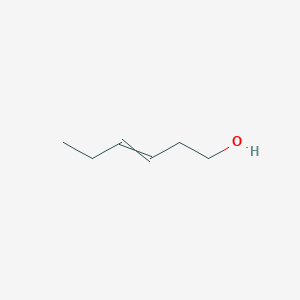

cis-3-Hexen-1-ol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: One notable method for synthesizing cis-3-Hexen-1-ol involves the Birch reduction of alkyl phenyl ethers, followed by oxidative ring cleavage and reduction . The process includes:

Birch Reduction: The alkyl phenyl ether undergoes 1,4-ring reduction using an alkali metal solvated in an amine along with a proton source.

Oxidative Ring Cleavage: The 1,2-double bond is cleaved by selective oxidation, typically through ozonolysis, yielding an aldehyde ester.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for use in various applications .

化学反応の分析

Thermal Decomposition and Volatilization

During high-temperature processing (e.g., tea manufacturing), cis-3-hexen-1-ol volatilizes or transforms into derivatives such as trans-3-hexen-1-ol and jasmone . These changes reduce its sharp green odor, which is critical for balancing tea aroma profiles.

| Reaction | Conditions | Products | Application |

|---|---|---|---|

| Thermal decomposition | 150–200°C, sterilization | trans-3-Hexen-1-ol, jasmone | Food processing (tea, herbs) |

Oxidation Reactions

cis-3-Hexen-1-ol oxidizes to form aldehydes, such as cis-3-hexenal, which further isomerizes to trans-2-hexenal . This reaction is catalyzed by lipoxygenase and hydroperoxide lyase in plants during mechanical damage, releasing volatile defense signals .

| Reaction | Catalyst/Agent | Products | Biological Role |

|---|---|---|---|

| Enzymatic oxidation | Lipoxygenase, hydroperoxide lyase | cis-3-Hexenal → trans-2-hexenal | Plant defense against herbivores |

| Air oxidation | Ambient O₂ | cis-3-Hexenal | Flavor degradation pathways |

Hydrogenation and Reduction

Industrial synthesis of cis-3-hexen-1-ol involves selective hydrogenation of alkynes. For example, butyne-1 reacts with ethylene oxide via Grignard reagents, followed by partial hydrogenation to yield the cis isomer .

| Reaction | Conditions | Catalyst | Purity/Yield |

|---|---|---|---|

| Alkyne hydrogenation | H₂, RT, atmospheric pressure | Palladium or nickel catalysts | >99% cis isomer |

Esterification

cis-3-Hexen-1-ol forms esters with acids, enhancing its stability and utility in fragrances. For instance, its phthalate or allophanate derivatives are intermediates in purification processes .

| Reaction | Acid/Anhydride | Ester Product | Use Case |

|---|---|---|---|

| Esterification | Phthalic anhydride | cis-3-Hexenyl phthalate | Perfume fixatives |

Isomerization

The compound isomerizes under acidic or thermal conditions. For example, cis-3-hexenal (derived from cis-3-hexen-1-ol) readily converts to trans-2-hexenal, altering odor profiles .

| Reaction | Conditions | Isomer Product | Impact |

|---|---|---|---|

| Acid-catalyzed isomerization | H⁺, mild heat | trans-2-Hexenal | Reduced grassy odor intensity |

Enzymatic and Microbial Interactions

In plant biology, cis-3-hexen-1-ol acts as a semiochemical, attracting predatory insects. Its enzymatic release during leaf damage involves hydroperoxide lyase cascades . Microbial metabolism in food systems can degrade the compound, influencing shelf life .

Reactivity with Strong Oxidizers and Acids

The compound is stable under ambient conditions but reacts vigorously with strong oxidizers (e.g., peroxides) and acids, leading to decomposition .

Industrial Relevance

-

Flavor/Fragrance : Controlled oxidation and esterification tailor its green notes for perfumes and food flavorings .

-

Agriculture : Enzymatic release aids eco-friendly pest management by attracting beneficial insects .

-

Food Preservation : Antimicrobial properties are leveraged in active packaging to inhibit spoilage .

科学的研究の応用

Fragrance and Flavoring Agent

Overview

Cis-3-Hexen-1-ol is widely used in the fragrance industry due to its pleasant green note. It is incorporated into perfumes and personal care products to impart a fresh scent reminiscent of cut grass or green leaves. Its use enhances the overall olfactory profile of fragrances.

Case Study

A study conducted on the aroma components of green tea highlighted the significant role of this compound in contributing to the characteristic green aroma of the beverage. The research demonstrated that this compound plays a crucial role in defining the sensory attributes of green tea, influencing consumer preferences and product quality .

Food Industry

Flavor Enhancer

In food applications, this compound serves as a flavor enhancer. Its natural occurrence in fruits and vegetables makes it a suitable candidate for use in food products to enhance freshness and appeal.

Safety Assessments

Research indicates that this compound is non-mutagenic and poses low toxicity risks when used in food products. Studies have shown no significant adverse effects on health at typical exposure levels, making it safe for consumption .

Agricultural Applications

Insect Attractant

this compound functions as an insect attractant, particularly for pollinators such as bees. Its role as a volatile signal can enhance pollination efficiency in agricultural settings, thereby improving crop yields.

Pest Management

The compound has potential applications in pest management strategies by attracting beneficial insects while repelling harmful pests. This dual functionality can contribute to more sustainable agricultural practices by reducing reliance on synthetic pesticides .

Potential Therapeutic Uses

Emerging research suggests that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications in pharmaceuticals. Its natural origin and safety profile enhance its appeal for development into health-related products .

作用機序

cis-3-Hexen-1-ol exerts its effects through several mechanisms:

Plant Defense: It acts as a signaling molecule that diffuses in gaseous form to mediate direct or indirect plant defense reactions.

Attraction of Predatory Insects: The compound’s intense grassy odor attracts predatory insects, aiding in plant defense.

類似化合物との比較

cis-3-Hexen-1-ol is unique due to its strong grassy odor and its role in plant defense. Similar compounds include:

trans-2-Hexenal: Has a similar odor but is more unstable and can isomerize from cis-3-hexenal.

Linalool: Another important aroma compound used in flavors and fragrances.

Citral: Known for its lemon-like odor and used in various applications.

This compound stands out due to its specific role in plant signaling and its intense grassy aroma, making it a valuable compound in both scientific research and industrial applications.

生物活性

Introduction

Cis-3-Hexen-1-ol, commonly referred to as C3HEX, is a volatile organic compound (VOC) that is primarily recognized for its distinct "green" or "grassy" aroma. It is found in various fruits and vegetables and plays significant roles in plant communication and defense mechanisms. This article delves into the biological activities of this compound, including its effects on human health, its role in plant biology, and its potential applications in agriculture and food science.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| Boiling Point | 157 °C |

| Density | 0.826 g/cm³ |

| Odor | Grassy, green |

1. Genotoxicity and Toxicology

Research has extensively evaluated the genotoxic potential of this compound. In a study conducted using the Ames test with various bacterial strains (Salmonella typhimurium and Escherichia coli), this compound did not show mutagenic activity, indicating it is non-genotoxic under the tested conditions . Additionally, an in vitro micronucleus test demonstrated that it did not induce clastogenic effects in human peripheral blood lymphocytes, further supporting its safety profile .

This compound functions as an allelochemical, influencing plant interactions with pests and other plants. It has been shown to attract beneficial predatory mites while repelling herbivorous insects, thus playing a crucial role in integrated pest management strategies . The compound's ability to modulate plant defense responses highlights its ecological significance.

3. Flavor and Aroma Profile

This compound is a significant contributor to the aroma of various fruits and vegetables, particularly in green tea, where it impacts consumer preferences . Its presence enhances the sensory qualities of food products, leading to increased consumer acceptance. The concentration of this compound can significantly influence the overall flavor profile, making it an important factor in food science research.

4. Health Implications

The consumption of foods rich in this compound has been associated with potential health benefits. Epidemiological studies suggest that diets high in fruits and vegetables containing this compound may reduce cancer risk due to their anti-mutagenic properties . Furthermore, its role as a natural flavoring agent makes it an attractive alternative to synthetic additives.

Case Study 1: Green Tea Aroma Enhancement

A study published in Scientific Reports investigated the contribution of this compound to the aroma of green tea. Researchers found that varying concentrations of this compound significantly affected the perceived freshness and quality of the tea aroma, demonstrating its importance in consumer preference .

Case Study 2: Pest Management

In agricultural settings, this compound has been used to attract predatory mites that help control pest populations. A field study showed that crops treated with this compound had lower pest incidence compared to untreated controls, underscoring its potential utility in sustainable agriculture practices .

特性

IUPAC Name |

(Z)-hex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLHIIWVXFIJGU-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022137 | |

| Record name | (Z)-3-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a powerful, grassy-green odour | |

| Record name | 3-Hexen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156-157 °C, Boiling point: 55-56 °C at 9 mm Hg, 156.50 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

Flash Point: 130 °F/ 54 °C/closed cup/ | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and ether, Soluble in alcohol, propylene glycol, fixed oils, soluble in alcohol, propylene glycol and most fixed oils | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.846 at 22/15 °C, 0.846-0.850 | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless liquid | |

CAS No. |

928-96-1 | |

| Record name | cis-3-Hexen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3-Hexen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hexen-1-ol, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Hexen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-hex-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXEN-1-OL, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14F8G75P4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8267 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Hexen-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-3-Hexen-1-ol contribute to the aroma of fruits?

A1: this compound is a key volatile compound found in various fruits, including strawberries, blackberries, and nectarines. It contributes to their characteristic "green" and "grassy" aroma. [, , , ]

Q2: Can genetic variations affect the perception of this compound?

A2: Yes, research has identified single nucleotide polymorphisms (SNPs) in the odorant receptor gene OR2J3 that are associated with the ability to detect this compound. Specifically, the haplotype of OR2J3 containing the T113A and R226Q substitutions can significantly impair the response to this compound. [, ]

Q3: How do fat mimetics influence the release of this compound in low-fat foods?

A3: Studies indicate that incorporating the fat mimetic Litesse® in low-fat emulsions can lead to a release of this compound comparable to that observed in emulsions with higher fat content. []

Q4: Does the aroma profile of this compound change in different food matrices?

A4: The perceived aroma of this compound can be influenced by the presence of other volatile compounds in complex food matrices, leading to synergistic, suppressive, or blending interactions. [] For example, in a savory flavor model, 4-hydroxy-2,5-dimethyl-3-furanone enhances the perception of this compound removal. []

Q5: How does the hydrophobicity of this compound affect its release in food emulsions?

A5: this compound exhibits moderate hydrophobicity. Studies have shown that its release in food emulsions is less influenced by the type of fat (animal or vegetable) compared to more hydrophobic or hydrophilic compounds. []

Q6: What role does this compound play in plant defense mechanisms?

A6: this compound is a green leaf volatile (GLV) released by plants, particularly when they are damaged or under stress. This release can attract natural enemies of herbivores, such as predators and parasitoids, ultimately contributing to plant defense. [, , , , , ]

Q7: Can drought stress influence the emission of this compound in plants?

A7: Yes, research has demonstrated that drought stress can induce increased emissions of this compound in ash-leaf maple seedlings. This altered volatile profile can influence the host selection behavior of insects, such as the Asian longhorned beetle. []

Q8: What is the atmospheric fate of this compound?

A9: this compound, like other unsaturated alcohols, is primarily oxidized in the atmosphere through reactions with ozone (O3), hydroxyl radicals (OH), and nitrate radicals (NO3), leading to the formation of secondary organic aerosols (SOAs). [, , , ]

Q9: How does the reactivity of this compound with ozone compare to other GLVs?

A10: this compound exhibits a moderate reaction rate with ozone compared to other GLVs. For instance, its reaction rate constant is lower than that of trans-2-hexen-1-ol but higher than those of trans-3-hexen-1-ol and 1-octen-3-ol. []

Q10: How significant is this compound as a precursor to SOA formation?

A11: While this compound is less abundant in plant emissions compared to other GLVs like cis-3-hexenylacetate, its oxidation product, 3-hydroxypropanal, is highly reactive and contributes significantly to SOA formation through hydration and oligomerization reactions. [, ]

Q11: What analytical techniques are commonly used to identify and quantify this compound?

A12: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various matrices, including plant tissues, food samples, and atmospheric samples. Headspace solid-phase microextraction (HS-SPME) is often used as a pre-treatment method for volatile compound analysis. [, , , ]

Q12: Can this compound be used as a marker for adulteration in food products?

A13: Yes, research has demonstrated that the presence of this compound, along with 1-hexanol and trans-2-hexen-1-ol, can serve as a marker for the adulteration of red ginseng juice with cheaper plant extracts like deodeok and doraji. []

Q13: How can the understanding of this compound perception by insects be used in pest management?

A14: Research on the olfactory responses of insects to this compound can aid in developing attractants or repellents for pest management. For example, this compound is attractive to the strawberry leaf beetle, and this knowledge can be used to develop traps or monitoring systems. [, ]

Q14: What are the potential applications of biosensors based on odorant binding proteins (OBPs) that bind this compound?

A15: Recent research has explored the use of odorant binding proteins (OBPs) from insects, such as TcasOBP9A from the red flour beetle, which shows binding affinity for this compound, as sensing elements in biosensors. These biosensors hold potential for applications in detecting food contamination, early insect infestation, and food degradation. []

Q15: What are the implications of understanding GLV chemistry for climate change research?

A16: Studying GLVs like this compound and their role in SOA formation is crucial for understanding the complex interplay between biogenic emissions, atmospheric chemistry, and climate change. [] Accurate modeling of GLV emissions and their atmospheric fate can improve climate models and inform mitigation strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。